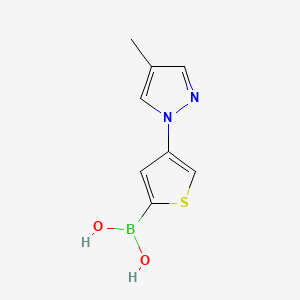![molecular formula C14H14O2S2 B13338177 3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)
3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol: is an organic compound with the molecular formula C14H14S2O2 It is a derivative of biphenyl, where two methylthio groups are attached to the 3 and 3’ positions, and two hydroxyl groups are attached to the 4 and 4’ positions of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3’-Bis(methylthio)-[1,1’-biphenyl].
Oxidation: The methylthio groups are oxidized to form the corresponding sulfoxides or sulfones.
Hydroxylation: The biphenyl compound is then subjected to hydroxylation to introduce hydroxyl groups at the 4 and 4’ positions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and hydroxylation reactions using appropriate catalysts and reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: The sulfoxides or sulfones can be reduced back to methylthio groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methylthio derivatives.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and methylthio groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(methylthio)propane
- Bis(methylthio)methane
- meso-4,6-Dimethyl-1,3-dithiane
Comparison:
- Unique Structure: 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol has a unique biphenyl core with both methylthio and hydroxyl groups, which is not commonly found in similar compounds.
- Chemical Properties: The presence of both electron-donating (methylthio) and electron-withdrawing (hydroxyl) groups provides a unique reactivity profile.
- Applications: While similar compounds may be used in organic synthesis and catalysis, 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol’s specific structure allows for unique applications in material science and drug development.
Eigenschaften
Molekularformel |
C14H14O2S2 |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
4-(4-hydroxy-3-methylsulfanylphenyl)-2-methylsulfanylphenol |
InChI |
InChI=1S/C14H14O2S2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8,15-16H,1-2H3 |
InChI-Schlüssel |
WSNYNCLHPNHZDM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



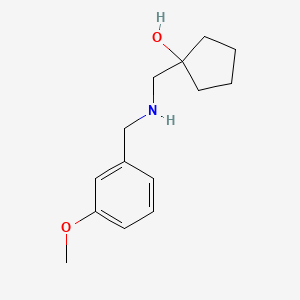
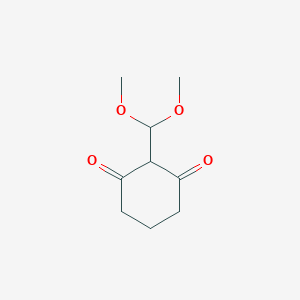
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
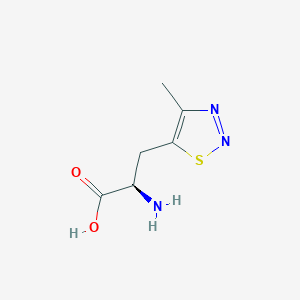

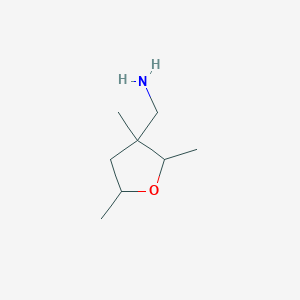
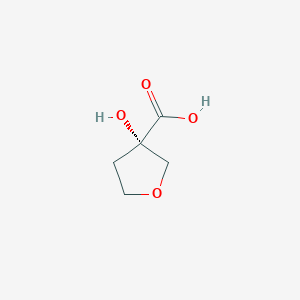
![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)

